
Quinupramine
Vue d'ensemble
Description
La quinupramine est un antidépresseur tricyclique utilisé principalement en Europe pour le traitement de la dépression. Elle est connue pour ses propriétés pharmacologiques, notamment un fort antagonisme des récepteurs muscariniques de l'acétylcholine et des récepteurs de l'histamine H1, un antagonisme modéré des récepteurs 5-HT2 et une faible inhibition de la recapture de la sérotonine et de la noradrénaline .
Applications De Recherche Scientifique
La quinupramine a été largement étudiée pour ses propriétés antidépressives. Elle est utilisée dans la recherche pour comprendre les mécanismes de la dépression et pour développer de nouveaux agents thérapeutiques. De plus, son profil de liaison aux récepteurs en fait un outil précieux dans les études pharmacologiques pour explorer les interactions avec divers systèmes de neurotransmetteurs .
5. Mécanisme d'action
La this compound exerce ses effets principalement par l'antagonisme des récepteurs muscariniques de l'acétylcholine et des récepteurs de l'histamine H1. Elle antagonise également modérément les récepteurs 5-HT2 et inhibe faiblement la recapture de la sérotonine et de la noradrénaline. Ces actions entraînent une augmentation des niveaux de ces neurotransmetteurs dans la fente synaptique, contribuant à ses effets antidépresseurs .
Composés similaires :
Imipramine : Un autre antidépresseur tricyclique avec un mécanisme d'action similaire mais un profil de liaison aux récepteurs différent.
Desipramine : Connu pour sa forte inhibition de la recapture de la noradrénaline.
Demexiptiline : Structure et fonction similaires mais avec des propriétés pharmacocinétiques distinctes.
Unicité de la this compound : La this compound est unique dans sa combinaison de fortes propriétés anticholinergiques et antihistaminiques, d'un antagonisme modéré des récepteurs 5-HT2 et d'une faible inhibition de la recapture de la sérotonine et de la noradrénaline. Ce profil la rend particulièrement efficace dans certains types de dépression où la stimulation est bénéfique .
Mécanisme D'action
Target of Action
Quinupramine, a tricyclic antidepressant (TCA), primarily targets the muscarinic acetylcholine receptors , H1 receptors , and 5-HT2 receptors . It also has a weak inhibitory effect on the reuptake of serotonin and norepinephrine .
Mode of Action
This compound acts as a strong antagonist for muscarinic acetylcholine and H1 receptors, and a moderate antagonist for 5-HT2 receptors This action can lead to a decrease in parasympathetic activity, reduced histamine responses, and altered serotonin signaling .
Biochemical Pathways
Its antagonistic action on muscarinic acetylcholine, h1, and 5-ht2 receptors suggests that it may influence the cholinergic, histaminergic, and serotonergic pathways . These pathways play key roles in various physiological processes, including mood regulation, sleep-wake cycles, and cognitive function.
Pharmacokinetics
The half-life of this compound is reported to be around 33 hours .
Result of Action
This compound’s antagonistic action on its target receptors can lead to a variety of molecular and cellular effects. For instance, blocking muscarinic acetylcholine receptors can reduce parasympathetic activity, leading to effects such as increased heart rate and decreased smooth muscle contraction. Antagonizing H1 receptors can reduce histamine responses, potentially alleviating symptoms of allergies and inflammation. Blocking 5-HT2 receptors can alter serotonin signaling, which may help alleviate symptoms of depression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the drug’s absorption, distribution, metabolism, and excretion . Additionally, interactions with other drugs can influence this compound’s pharmacokinetics and pharmacodynamics . Therefore, it’s important to consider these factors when prescribing and administering this compound.
Analyse Biochimique
Biochemical Properties
Quinupramine interacts with a variety of biomolecules, including muscarinic acetylcholine receptors, histamine H1 receptors, and 5-HT2 receptors . It has a high affinity for muscarinic cholinergic and histamine H1 receptor binding sites in rat brain . These interactions play a crucial role in its biochemical reactions .
Cellular Effects
This compound influences cell function by interacting with various receptors. It acts as a strong muscarinic acetylcholine receptor antagonist and H1 receptor antagonist, which can influence cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It acts as a moderate 5-HT2 receptor antagonist and a weak serotonin and norepinephrine reuptake inhibitor .
Temporal Effects in Laboratory Settings
It is known that this compound has a half-life of approximately 33 hours , indicating its stability in the body.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not fully documented. It is known that this compound has a high affinity for certain receptors in rat brains , suggesting that it may have significant effects at certain dosages.
Metabolic Pathways
This compound is involved in various metabolic pathways due to its interactions with different receptors. The specific enzymes or cofactors it interacts with are not fully documented .
Transport and Distribution
Given its interactions with various receptors, it is likely that it is transported and distributed in a manner similar to other tricyclic antidepressants .
Subcellular Localization
The subcellular localization of this compound is not fully documented. Given its interactions with various receptors, it is likely that it is localized in a manner similar to other tricyclic antidepressants .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la quinupramine implique la réaction de la 11-quinuclidin-3-yl-5,6-dihydrobenzobbenzazépine avec divers réactifs dans des conditions contrôlées. La voie de synthèse exacte et les conditions de réaction sont exclusives et ne sont pas largement publiées dans la littérature ouverte.
Méthodes de production industrielle : La production industrielle de this compound implique généralement une synthèse chimique à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la purification, la cristallisation et le contrôle de la qualité pour répondre aux normes pharmaceutiques.
Types de réactions :
Oxydation : La this compound peut subir des réactions d'oxydation, en particulier au niveau des atomes d'azote de sa structure.
Réduction : Des réactions de réduction peuvent se produire, en particulier en présence d'agents réducteurs.
Substitution : La this compound peut participer à des réactions de substitution, où les groupes fonctionnels de la molécule sont remplacés par d'autres groupes.
Réactifs et conditions courants :
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium aluminium.
Réactifs de substitution : Halogènes, agents alkylants.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des N-oxydes, tandis que la réduction peut produire des amines secondaires.
Comparaison Avec Des Composés Similaires
Imipramine: Another tricyclic antidepressant with a similar mechanism of action but different receptor binding profile.
Desipramine: Known for its strong norepinephrine reuptake inhibition.
Demexiptiline: Similar in structure and function but with distinct pharmacokinetic properties.
Uniqueness of Quinupramine: this compound is unique in its combination of strong anticholinergic and antihistamine properties, moderate 5-HT2 receptor antagonism, and weak serotonin and norepinephrine reuptake inhibition. This profile makes it particularly effective in certain types of depression where stimulation is beneficial .
Propriétés
IUPAC Name |
11-(1-azabicyclo[2.2.2]octan-3-yl)-5,6-dihydrobenzo[b][1]benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2/c1-3-7-19-16(5-1)9-10-17-6-2-4-8-20(17)23(19)21-15-22-13-11-18(21)12-14-22/h1-8,18,21H,9-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBQCKFFSPGEDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)N3C4=CC=CC=C4CCC5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70865608 | |
| Record name | Quinupramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31721-17-2 | |
| Record name | Quinupramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31721-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinupramine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031721172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinupramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13246 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Quinupramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinupramine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.149 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINUPRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29O61HFF4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


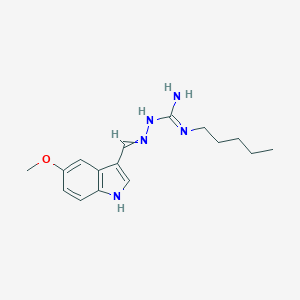
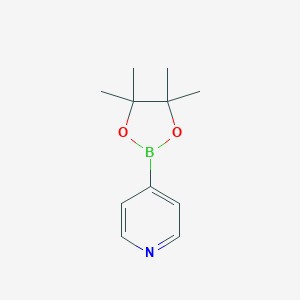




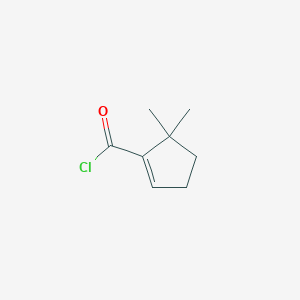


![4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one](/img/structure/B130404.png)
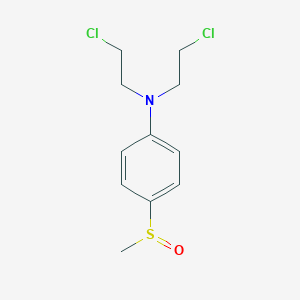
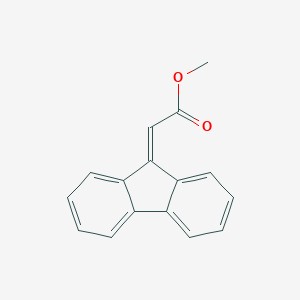
![2-[(Diphenylmethyl)thio]acetamide](/img/structure/B130414.png)

